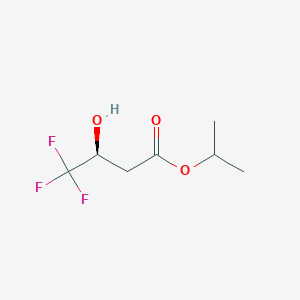
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- is a fluorinated organic compound with the molecular formula C7H11F3O3. This compound is known for its unique structural features, including the presence of a trifluoromethyl group and a hydroxyl group on the butanoic acid backbone. The (3S)- configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- typically involves the esterification of 4,4,4-trifluoro-3-hydroxybutanoic acid with isopropanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4,4,4-trifluoro-3-oxobutanoic acid.
Reduction: 4,4,4-trifluoro-3-hydroxybutanol.
Substitution: Products depend on the nucleophile used, such as trifluoromethylamine or trifluoromethylthiol derivatives.
Scientific Research Applications
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Butanoic acid, 4,4,4-trifluoro-3-oxo-, ethyl ester: Similar in structure but lacks the hydroxyl group.
Butanoic acid, 3-hydroxy-, methyl ester: Similar in structure but lacks the trifluoromethyl group.
Butanoic acid, 3-methyl-, ethyl ester: Similar in structure but lacks both the trifluoromethyl and hydroxyl groups.
Uniqueness
Butanoic acid, 4,4,4-trifluoro-3-hydroxy-, 1-methylethyl ester, (3S)- is unique due to the presence of both the trifluoromethyl and hydroxyl groups, which confer distinct chemical and biological properties. The (3S)- stereochemistry further distinguishes it from other similar compounds, potentially leading to different reactivity and interactions.
Properties
CAS No. |
444579-14-0 |
|---|---|
Molecular Formula |
C7H11F3O3 |
Molecular Weight |
200.16 g/mol |
IUPAC Name |
propan-2-yl (3S)-4,4,4-trifluoro-3-hydroxybutanoate |
InChI |
InChI=1S/C7H11F3O3/c1-4(2)13-6(12)3-5(11)7(8,9)10/h4-5,11H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
QESVONPBAOMUNG-YFKPBYRVSA-N |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H](C(F)(F)F)O |
Canonical SMILES |
CC(C)OC(=O)CC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















